molecular formula C16H14N4O2S3 B11262604 N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

Cat. No.: B11262604
M. Wt: 390.5 g/mol
InChI Key: WWNASSYBZHMESE-UHFFFAOYSA-N
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Description

N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENESULFONAMIDE is a complex organic compound that features a unique combination of thiophene, triazole, and thiazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

The synthesis of N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENESULFONAMIDE typically involves multi-step reactions starting from readily available precursors. The synthetic route generally includes the formation of the triazole and thiazole rings, followed by their fusion with the thiophene ring. The final step involves the sulfonation of the benzene ring to introduce the benzenesulfonamide group. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole and thiazole rings can interact with enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other heterocyclic structures such as:

Properties

Molecular Formula

C16H14N4O2S3

Molecular Weight

390.5 g/mol

IUPAC Name

N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C16H14N4O2S3/c21-25(22,13-5-2-1-3-6-13)17-9-8-12-11-24-16-18-15(19-20(12)16)14-7-4-10-23-14/h1-7,10-11,17H,8-9H2

InChI Key

WWNASSYBZHMESE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4

Origin of Product

United States

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